Ethyl 4-n-butylbenzoylformate
Description
Historical Perspectives and Evolution of α-Ketoester Chemistry in Research
The study of α-keto esters, a class of compounds to which ethyl 4-n-butylbenzoylformate belongs, has a rich history in organic chemistry. Early investigations date back to the 19th century with the synthesis of pyruvic acid. mdpi.com Since then, the field has evolved significantly, with the development of numerous synthetic methods for their preparation. These methods include the Friedel-Crafts acylation of aromatic compounds with reagents like ethyl oxalyl chloride, the oxidation of corresponding α-hydroxy esters, and transition-metal-catalyzed carbonylation reactions. mdpi.comresearchgate.net The versatility of α-keto esters as synthetic precursors for a wide range of molecules, including α-amino acids and heterocyclic compounds, has cemented their importance in organic synthesis. researchgate.netnih.gov
Significance of Substituted Benzoate (B1203000) and Benzoylformate Esters in Synthetic Methodologies
Substituted benzoate and benzoylformate esters are valuable building blocks in organic synthesis. The substituent on the aromatic ring can significantly influence the reactivity of the ester and keto functionalities, allowing for selective transformations. For instance, the electronic nature of the substituent can affect the electrophilicity of the carbonyl carbons, influencing the outcome of nucleophilic attack.
Benzoylformate esters, in particular, have been employed in a variety of synthetic applications. They can serve as precursors to more complex molecules through reactions such as reductions, Grignard reactions, and various cycloadditions. nih.govlibretexts.org For example, the photochemical reactions of benzoylformate esters have been explored for the oxidation of alcohols and in Paternò-Büchi cycloaddition reactions. nih.govacs.org Furthermore, substituted benzoylformate esters are utilized in the synthesis of biologically active compounds and materials with specific properties. googleapis.comorientjchem.org
Structural Features and Intrinsic Reactivity Potential of this compound
This compound possesses a distinct molecular architecture that dictates its chemical behavior. The key structural features include:
An α-Dicarbonyl System: The adjacent ketone and ester carbonyl groups create a highly electrophilic center, making it susceptible to attack by a wide range of nucleophiles.
A Para-Substituted Benzene (B151609) Ring: The n-butyl group at the para position of the benzene ring exerts a mild electron-donating effect through hyperconjugation and induction, which can subtly influence the reactivity of the aromatic ring and the adjacent carbonyl groups.
These features endow this compound with considerable reactivity potential. The α-keto group can undergo nucleophilic addition, reduction to an α-hydroxy ester, or participate in various condensation reactions. The aromatic ring is amenable to electrophilic substitution reactions, although the existing butyl group will direct incoming electrophiles to specific positions.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 80120-35-0 molaid.com |
| Molecular Formula | C14H18O3 |
| Molecular Weight | 234.29 g/mol fluorochem.co.uk |
Overview of Current Research Paradigms and Untapped Opportunities Pertaining to this compound
Current research involving α-keto esters like this compound is focused on several key areas. One prominent area is the development of novel catalytic systems for their asymmetric synthesis and transformation. For example, enantioselective reduction of the keto group to produce chiral α-hydroxy esters is a topic of significant interest. researchgate.net
Another area of active investigation is the use of α-keto esters in multicomponent reactions and cascade sequences to build molecular complexity rapidly. The diverse reactivity of the functional groups present in this compound makes it an ideal candidate for such strategies.
Untapped opportunities for this compound lie in its potential application in materials science and medicinal chemistry. The introduction of the n-butyl group could impart specific properties, such as increased lipophilicity, which might be advantageous in the design of new polymers or pharmacologically active molecules. Further exploration of its photochemical reactivity and its use as a building block in the synthesis of novel heterocyclic systems could also lead to new and valuable discoveries. nih.gov For instance, it has been mentioned in the context of compositions for adhesion, sealing, and coating applications. googleapis.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-butylphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-5-6-11-7-9-12(10-8-11)13(15)14(16)17-4-2/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIQPQASSBKVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80120-35-0 | |
| Record name | 80120-35-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for Ethyl 4 N Butylbenzoylformate and Its Analogues
Established Synthetic Routes to Substituted Benzoate (B1203000) and Benzoylformate Esters
Established methods for synthesizing benzoylformate esters primarily involve two key stages: the formation of the α-keto acid or a suitable precursor, and the subsequent esterification.
Conventional Esterification Techniques for Carboxylic Acid Precursors
The most direct route to Ethyl 4-n-butylbenzoylformate is the esterification of its corresponding carboxylic acid, 4-n-butylbenzoylformic acid. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental technique for this transformation. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org
This equilibrium-driven process is typically catalyzed by strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org To drive the reaction toward the ester product, it is common to use a large excess of the alcohol (ethanol in this case) or to remove the water formed during the reaction, for instance, through azeotropic distillation. masterorganicchemistry.combyjus.com
Lewis acids have also emerged as highly effective catalysts for the esterification of aromatic carboxylic acids. google.comorganic-chemistry.org They function by activating the carbonyl group of the carboxylic acid, enhancing its electrophilicity for attack by the alcohol. organic-chemistry.org Various Lewis acids, including metal triflates and salts like magnesium perchlorate (Mg(ClO₄)₂), have been shown to catalyze esterification reactions efficiently, often under milder conditions than traditional Brønsted acids. organic-chemistry.org Heterogeneous solid acid catalysts, such as certain metal-organic frameworks (MOFs), offer the advantages of easy separation from the reaction mixture and potential for recycling, aligning with more sustainable chemical practices. nih.gov
A summary of various catalytic systems used for the esterification of aromatic carboxylic acids is presented below.
| Catalyst Type | Examples | Key Features |
| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Traditional method, requires excess alcohol or water removal. organic-chemistry.orgbyjus.com |
| Lewis Acids | Metal Triflates (e.g., Cu(OTf)₂), Mg(ClO₄)₂, Hafnium(IV) salts | High efficiency, often milder conditions, activates the carboxylic acid. organic-chemistry.orgorganic-chemistry.org |
| Solid Acids | Zeolites, Metal-Organic Frameworks (e.g., UiO-66-NH₂) | Heterogeneous, reusable, facilitates easier product purification. nih.gov |
| Coupling Reagents | DCC (dicyclohexylcarbodiimide) | Avoids the production of water, suitable for sensitive substrates. organic-chemistry.org |
Oxidative and Redox-Neutral Approaches to α-Ketoester Formation
Instead of starting from a pre-formed benzoylformic acid, the α-ketoester functionality can be installed through oxidation of more readily available precursors. This approach is a cornerstone of α-ketoester synthesis. mdpi.com A common strategy involves the oxidation of substituted acetophenones (e.g., 4-n-butylacetophenone). Reagents such as selenium dioxide (SeO₂) have been traditionally used for this purpose, followed by esterification to yield the desired product. researchgate.net
Modern methods have focused on developing more efficient and environmentally benign oxidative systems. These include copper-catalyzed aerobic oxidations that use molecular oxygen as the terminal oxidant. organic-chemistry.org Other approaches involve the oxidation of α-hydroxy acids, terminal alkynes, or alkenes, providing multiple pathways to the α-ketoester core. mdpi.comorganic-chemistry.orgresearchgate.net For instance, a recyclable iron nanocomposite has been shown to catalyze the oxidation of alkenes to α-keto acids using TBHP as the oxidant. organic-chemistry.org
The table below summarizes several oxidative methods for the synthesis of α-ketoesters.
| Precursor Type | Oxidant/Catalyst System | Key Features |
| Aryl Methyl Ketones | Selenium Dioxide (SeO₂) | Classic method for α-oxidation. researchgate.net |
| Aryl Methyl Ketones | Copper-catalysis / O₂ | Utilizes air as a green oxidant. organic-chemistry.org |
| α-Hydroxy Acids | 2-azaadamantane N-oxyl (AZADO) / O₂ | Chemoselective oxidation under mild conditions. organic-chemistry.org |
| Alkenes | Iron nanocomposite / TBHP | Efficient oxidation of C=C bonds to form the α-keto acid moiety. organic-chemistry.org |
| Terminal Alkynes | Copper-catalysis / O₂ / Visible Light | Photoredox method for controlled oxidation. researchgate.net |
Palladium- and Nickel-Catalyzed Transformations in the Synthesis of Related Benzoylformates
Transition metal catalysis provides powerful tools for constructing the carbon skeleton of benzoylformates. Palladium- and nickel-catalyzed cross-coupling and carbonylation reactions are particularly relevant for synthesizing analogues of this compound.
A key strategy involves the palladium-catalyzed bicarbonylation of aryl halides. mdpi.com For the synthesis of this compound, this would involve the reaction of an aryl halide like 1-bromo- or 1-iodo-4-n-butylbenzene with carbon monoxide and ethanol. This method directly introduces the two adjacent carbonyl groups characteristic of the α-ketoester.
Palladium catalysts are also used in the α-arylation of keto esters, which could be used to form the C-C bond between the aromatic ring and the ketoester moiety. nih.gov Similarly, nickel catalysts are effective for the α-arylation of ketones and related carbonyl compounds. rsc.orgnih.gov While direct application to benzoylformate synthesis can be challenging, these methods highlight the capability of nickel to forge the crucial aryl-carbonyl bond. Nickel-catalyzed reductive couplings have also been developed for the synthesis of α-aryl amides from vinyl amides, demonstrating the versatility of this metal in related transformations. nih.gov
| Metal Catalyst | Reaction Type | Substrates | Description |
| Palladium | Bicarbonylation | Aryl Halide, CO, Alcohol | Direct formation of the α-ketoester from an aryl precursor. mdpi.com |
| Palladium | β-Arylation of α-Keto Esters | α-Keto Ester Enolate, Aryl Bromide | Forms the C-C bond between the aromatic ring and the β-carbon of the keto ester. nih.gov |
| Palladium | Decarboxylative Acylation | O-Methyl Ketoximes, α-Keto Acids | Uses an α-keto acid as an acyl source in a C-H activation context. nih.gov |
| Nickel | α-Arylation of Ketones | Ketone Enolate, Aryl Triflate | Forms an α-aryl ketone, a related structural motif. rsc.org |
| Nickel | Reductive Coupling | Redox-Active Esters, Aryl Halides | Enables synthesis of α-aryl secondary amides, showcasing C-C bond formation α to a carbonyl. nih.gov |
Development of Novel and Sustainable Synthetic Approaches for this compound
Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of complex molecules like this compound. These approaches often rely on advanced catalytic systems and innovative reaction designs to minimize waste and improve yields.
Chemo- and Regioselective Synthesis Utilizing Advanced Catalytic Systems
Achieving high levels of chemo- and regioselectivity is critical when synthesizing substituted aromatic compounds. For a molecule like this compound, regioselectivity determines the correct para (1,4) substitution pattern on the benzene (B151609) ring. Many synthetic methods, such as Friedel-Crafts acylation, can produce mixtures of ortho, meta, and para isomers. mdpi.com The development of catalytic systems that can selectively direct functionalization to the para position is a significant area of research. researchgate.net
Advanced catalytic systems, often involving specifically designed ligands for transition metals, can control the regiochemical outcome of a reaction. For example, in cobalt-catalyzed metalloradical cyclization reactions for the synthesis of furans, complete regioselectivity has been achieved. nih.govnih.gov Similarly, enantioselective synthesis, which controls the 3D arrangement of atoms, has been accomplished for α-quaternary α-ketoesters using chiral copper catalysts. nih.gov Such catalytic methods provide a pathway to highly pure, single-isomer products, which is crucial for applications in materials and medicinal chemistry.
Cascade and Multicomponent Reactions Towards Functionalized α-Ketoesters
To improve synthetic efficiency and sustainability, chemists are increasingly turning to cascade and multicomponent reactions.
Multicomponent reactions (MCRs) are convergent processes where three or more starting materials react in a single operation to form a product that incorporates substantial portions of all reactants. beilstein-journals.org MCRs are highly atom-economical and allow for the rapid generation of molecular complexity from simple precursors. beilstein-journals.orgnih.gov While a specific MCR for this compound is not established, the principles of MCRs, such as the Ugi or Passerini reactions, could be adapted to create complex α-ketoester derivatives. beilstein-journals.orgnih.gov For example, an uncatalyzed three-component reaction has been developed for the synthesis of α-substituted β-ketoesters, demonstrating the feasibility of this approach for related structures. researchgate.net These strategies represent the forefront of synthetic methodology, offering powerful and efficient routes to functionalized molecules.
Derivatization and Functionalization Strategies for this compound
This compound serves as a versatile synthetic intermediate, offering multiple sites for chemical modification. Its structure, comprising an α-ketoester moiety, a substituted phenyl ring, and an n-butyl chain, allows for a range of derivatization and functionalization strategies. These modifications are crucial for the development of advanced intermediates and for building complex molecular architectures.
Chemical Transformations at the α-Ketoester Moiety
The α-ketoester group is the most reactive site in this compound, characterized by two adjacent electrophilic carbonyl carbons. This functionality is amenable to a variety of nucleophilic attack and reduction reactions, enabling the synthesis of diverse derivatives.
Nucleophilic Addition to the Ketone Carbonyl: The ketone carbonyl is highly susceptible to attack by nucleophiles, such as Grignard reagents and organolithium compounds. These reactions typically lead to the formation of tertiary alcohols after an aqueous workup. The ester group may also react, especially with an excess of a strong nucleophile.
Reduction of the Carbonyl Groups: Selective reduction of the ketone or ester carbonyl can be achieved using different reducing agents. Sodium borohydride (NaBH₄) is a mild reducing agent that typically reduces ketones to secondary alcohols while leaving the ester group intact, especially under controlled conditions. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester functionalities, yielding a diol.
Below is a table summarizing common transformations at the α-ketoester moiety of this compound analogues.
| Transformation | Reagent(s) | Product Type | Notes |
| Nucleophilic Addition (Ketone) | Grignard Reagents (e.g., CH₃MgBr) | Tertiary Alcohol | The ester may also react with excess Grignard reagent. |
| Reduction (Ketone) | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Generally selective for the ketone over the ester. |
| Reduction (Ketone & Ester) | Lithium Aluminum Hydride (LiAlH₄) | Diol | A powerful reducing agent that reduces both carbonyls. |
| Wittig Reaction | Phosphonium Ylides (e.g., Ph₃P=CH₂) | α,β-Unsaturated Ester | Converts the ketone carbonyl to a carbon-carbon double bond. |
| Knoevenagel Condensation | Active Methylene (B1212753) Compounds | Substituted Alkene | Base-catalyzed condensation at the ketone carbonyl. |
Directed Modifications on the Phenyl Ring and n-Butyl Chain
Further functionalization of this compound can be achieved by targeting the aromatic ring or the aliphatic side chain. These modifications allow for the introduction of new functional groups that can be used for further synthetic elaborations.
Electrophilic Aromatic Substitution: The 4-n-butyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, the benzoylformyl group is a deactivating meta-director. The outcome of electrophilic substitution reactions, such as nitration or halogenation, will depend on the reaction conditions and the relative directing effects of these two substituents. Due to steric hindrance from the n-butyl group, substitution is more likely to occur at the position ortho to the n-butyl group.
Side-Chain Functionalization: The n-butyl chain can be functionalized, primarily at the benzylic position (the carbon atom attached to the benzene ring), which is activated by the aromatic ring. A common reaction is benzylic bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., with light or a radical initiator). The resulting benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution or elimination reactions.
The following table outlines key modifications on the phenyl ring and n-butyl chain.
| Modification Site | Reaction | Reagent(s) | Resulting Functional Group | | --- | --- | --- | | Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | | Phenyl Ring | Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halogen (-Br, -Cl) | | n-Butyl Chain | Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator | Benzylic Bromide (-CH(Br)C₃H₇) |
Synthesis of Advanced Intermediates and Precursors for Complex Molecular Architectures
The strategic derivatization of this compound provides access to a wide array of advanced intermediates. These intermediates are valuable precursors for the synthesis of more complex molecules, including heterocyclic compounds and polyfunctional acyclic systems.
The α-dicarbonyl functionality is a key feature that can be exploited for the construction of various heterocyclic rings. For instance, condensation reactions with binucleophiles, such as hydrazines, hydroxylamine, or amidines, can lead to the formation of pyridazinones, oxazinones, or pyrimidinones, respectively.
Furthermore, the functional groups introduced through the derivatization strategies mentioned above can be utilized in cross-coupling reactions to build more elaborate molecular frameworks. For example, a halogenated phenyl ring can undergo Suzuki or Sonogashira coupling to form new carbon-carbon bonds. Similarly, the benzylic bromide can be used in various coupling and substitution reactions to append more complex fragments to the molecule.
The table below provides examples of how derivatized this compound can be used to synthesize advanced molecular structures.
| Starting Derivative | Reaction Type | Reagent(s) | Resulting Molecular Architecture |
| This compound | Condensation | Hydrazine (B178648) (NH₂NH₂) | Dihydropyridazinone ring |
| Halogenated Derivative | Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl structure |
| Benzylic Bromide Derivative | Nucleophilic Substitution | Sodium Azide (NaN₃) | Azide-containing intermediate |
Mechanistic Investigations of Reactions Involving Ethyl 4 N Butylbenzoylformate
Elucidation of Reaction Pathways and Transition State Geometries
The elucidation of reaction pathways and the characterization of transition state geometries are central to understanding the reactivity of ethyl 4-n-butylbenzoylformate. The presence of an α-ketoester functionality dictates a rich and varied chemical behavior, involving nucleophilic and electrophilic interactions, carbonyl chemistry, and the potential for radical and photochemical transformations.
Nucleophilic and Electrophilic Reactivity Studies of the α-Ketoester Group
The α-ketoester group in this compound is characterized by two adjacent carbonyl groups, which significantly influence each other's reactivity. The carbonyl carbon of the keto group is a primary electrophilic site, susceptible to attack by a wide range of nucleophiles. The adjacent ester group, also an electrophilic center, modulates the reactivity of the keto group through inductive and resonance effects.
Nucleophilic attack on the α-keto carbon is a common reaction pathway. masterorganicchemistry.comlibretexts.org The rate of this addition is enhanced by electron-withdrawing groups on the benzoyl ring and diminished by electron-donating groups. masterorganicchemistry.com In the case of this compound, the 4-n-butyl group is weakly electron-donating, which might slightly decrease the electrophilicity of the keto-carbonyl carbon compared to unsubstituted ethyl benzoylformate. Studies on related systems show that the electrophilicity of the α-keto ester is a key factor in its reactivity, for instance, in cross-benzoin reactions where it is more electrophilic than simple aldehydes. rsc.org
Computational studies on the enzymatic decarboxylation of benzoylformate provide insights into the transition state geometries of nucleophilic addition. In the reaction catalyzed by benzoylformate decarboxylase, the nucleophilic attack of a thiamin diphosphate (B83284) ylide on the keto-carbonyl carbon of benzoylformate proceeds through a transition state where the newly forming carbon-carbon bond is significantly shortened. nih.govresearchgate.net For instance, the C-C distance in the transition state (TS2) of the addition of the ylide to benzoylformate is calculated to be 2.11 Å. nih.gov The increasing negative charge on the oxygen atom is stabilized by an oxyanion hole. nih.gov While this is an enzymatic reaction, it provides a model for understanding the geometry of nucleophilic attack on the benzoylformate core.
The electrophilic reactivity of the α-ketoester group, although less common, can be observed in reactions with strong electron-donating species. The enolizable α-proton, if present, can be removed by a base to form an enolate, which can then act as a nucleophile. However, for this compound, there are no enolizable protons on the α-carbon.
Carbonyl Reactivity and Related Addition-Elimination Processes
The reactions of the carbonyl groups in this compound often proceed via addition-elimination mechanisms, particularly when the nucleophile can subsequently be eliminated. libretexts.orgstackexchange.com A classic example is the reaction with hydrazines to form hydrazones. The reaction of an aldehyde or ketone with 2,4-dinitrophenylhydrazine (B122626) is a well-known qualitative test for the carbonyl group and proceeds via a nucleophilic addition-elimination (condensation) reaction. stackexchange.com The initial nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon is followed by the elimination of a water molecule. stackexchange.com
The general mechanism for nucleophilic addition to a carbonyl involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org This can be followed by protonation of the resulting alkoxide. libretexts.org In addition-elimination reactions, the tetrahedral intermediate can collapse, expelling a leaving group to reform a double bond. libretexts.org For esters, this is a common pathway for transesterification and hydrolysis.
In the context of this compound, the ester carbonyl can undergo nucleophilic acyl substitution. For example, hydrolysis would involve the addition of water, followed by the elimination of ethanol. The relative reactivity of carboxylic acid derivatives in these reactions is influenced by the nature of the leaving group. libretexts.org
Exploration of Radical and Photochemical Pathways in Benzoylformate Chemistry
Benzoylformate esters are known to undergo photochemical reactions. cdnsciencepub.comresearchgate.net The photochemistry of these compounds is often initiated by the n→π* transition of the carbonyl group, leading to an excited singlet or triplet state. scispace.com The subsequent reaction pathways are diverse and can include Norrish Type I and Norrish Type II reactions. scispace.com
The Norrish Type I reaction involves α-cleavage of the excited carbonyl compound, which for ethyl benzoylformate could lead to the formation of a benzoyl radical and an ethoxycarbonyl radical. cdnsciencepub.com These radicals can then undergo various subsequent reactions.
The Norrish Type II reaction is a major deactivation pathway for benzoylformate esters that possess γ-hydrogen atoms. cdnsciencepub.comresearchgate.net This intramolecular reaction involves the abstraction of a γ-hydrogen by the excited carbonyl oxygen via a six-membered cyclic transition state, forming a 1,4-biradical. scispace.com This biradical can then either cleave to form an alkene and an enol (which tautomerizes to a ketone or aldehyde) or cyclize to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). scispace.com For this compound, the n-butyl group provides γ-hydrogens, making the Norrish Type II pathway plausible upon photoexcitation. Studies on various alkyl benzoylformates have shown that the triplet state is a major precursor for this reaction. cdnsciencepub.com
Radical reactions of α-ketoesters have also been explored. For instance, radical addition to the C=N bond of hydrazone derivatives of α-ketoesters has been reported. mdpi.com Furthermore, α-ketoesters can participate in radical-radical cross-coupling reactions under photoredox catalysis to form sterically hindered α-hydroxy esters. scholaris.ca The fragmentation of α-acyloxy and α-alkoxycarbonyloxy radicals to give acyl or alkoxycarbonyl radicals has been studied, with results suggesting that these are generally slow processes. beilstein-journals.org
Kinetic and Thermodynamic Analysis of Key Chemical Transformations
The rates and equilibria of chemical reactions are governed by their kinetic and thermodynamic parameters. For reactions involving this compound, determining rate laws, reaction orders, activation energies, and entropies provides a quantitative understanding of the factors that control these transformations.
Determination of Rate Laws and Reaction Orders for Specific Reactivities
The rate law for a reaction describes the relationship between the rate of the reaction and the concentration of the reactants. uri.edusolubilityofthings.com The order of a reaction with respect to a particular reactant is the exponent of its concentration term in the rate law and must be determined experimentally. uri.edusolubilityofthings.comlibretexts.orglibretexts.org
Rate = k[this compound][Nucleophile]
However, the reaction order can vary depending on the specific mechanism. For example, if the reaction proceeds through a multi-step mechanism with a rate-determining step, the rate law will reflect the stoichiometry of that step. researchgate.net
In the context of enzymatic reactions, the kinetics often follow the Michaelis-Menten model. For the benzoylformate decarboxylase-catalyzed reaction of benzoylformate, the initial nucleophilic attack of the ylide on benzoylformate and the subsequent enamine protonation/benzaldehyde formation were found to be partially rate-limiting. frontiersin.org
The order of photochemical reactions can be more complex and may depend on the light intensity and the quantum yield of the process. irispublishers.com For radical chain reactions, the rate law can be complex, often involving fractional orders with respect to the initiator and reactants.
Table 1: General Forms of Rate Laws for Different Reaction Orders
| Reaction Order | Rate Law |
|---|---|
| Zero-order | Rate = k |
| First-order | Rate = k[A] |
| Second-order | Rate = k[A]² or Rate = k[A][B] |
This table presents generalized rate laws. The specific rate law for a reaction involving this compound must be determined experimentally.
Profiling of Activation Energies and Entropies in Rate-Determining Steps
The activation energy (Ea) is the minimum energy required for a reaction to occur, while the entropy of activation (ΔS‡) reflects the change in disorder in going from the reactants to the transition state. sciepub.comresearchgate.net These parameters are crucial for understanding the temperature dependence of reaction rates and the nature of the transition state.
For the enzymatic decarboxylation of benzoylformate, the experimental catalytic rate (kcat) of 320–400 s⁻¹ corresponds to a rate-limiting barrier of approximately 14 kcal/mol. frontiersin.org Computational studies have calculated the activation barrier for the decarboxylation step to be around 17.4 kcal/mol. researchgate.netfrontiersin.org
In the photochemical Norrish Type II reaction of alkyl benzoylformates, Arrhenius parameters have been determined. For the intramolecular hydrogen abstraction, the activation energies are generally low. cdnsciencepub.comresearchgate.net The A-factors (pre-exponential factors) for this process are typically in the range of 10¹² s⁻¹, which is higher than for many other Type II processes, possibly due to the restricted internal rotation in the α-ketoester. cdnsciencepub.com
The entropy of activation provides insight into the organization of the transition state. A negative ΔS‡ suggests a more ordered transition state compared to the reactants, which is common in associative mechanisms where two molecules come together. researchgate.netcdnsciencepub.com Conversely, a positive ΔS‡ indicates a more disordered transition state, often seen in dissociative processes. researchgate.netcdnsciencepub.com For example, in the oxidative addition of Ph₃MH to an iridium complex, the differences in reaction rates were found to be almost entirely due to changes in the entropy of activation, highlighting the importance of solvation effects in the transition state. cdnsciencepub.com
Table 2: Representative Activation Parameters for Related Reactions
| Reaction Type | System | Activation Energy (Ea) / Barrier (kcal/mol) | Entropy of Activation (ΔS‡) (cal/mol·K) | Reference |
|---|---|---|---|---|
| Enzymatic Decarboxylation | Benzoylformate with Benzoylformate Decarboxylase | ~14 (experimental), 17.4 (calculated) | Not reported | researchgate.netfrontiersin.org |
| Photochemical Norrish Type II | Alkyl Benzoylformates (triplet state) | Low (specific values depend on substrate) | Not explicitly stated, but related to high A-factors | cdnsciencepub.comresearchgate.net |
| Oxidative Addition | Ph₃SiH to IrH(CO)(PPh₃)₂ | 14.5 ± 0.5 | -23 ± 2 | cdnsciencepub.com |
| Oxidative Addition | Ph₃GeH to IrH(CO)(PPh₃)₂ | 13.5 ± 0.4 | -20 ± 1 | cdnsciencepub.com |
| Oxidative Addition | Ph₃SnH to IrH(CO)(PPh₃)₂ | 12.8 ± 0.3 | -19 ± 1 | cdnsciencepub.com |
This table provides data for related systems to infer potential values for reactions involving this compound. Specific experimental data for the title compound is limited.
Isotopic Labeling Studies for Comprehensive Mechanistic Validation
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms from reactants to products and by determining kinetic isotope effects (KIEs). While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles and applications can be thoroughly understood by examining research on analogous benzoylformate and α-keto ester systems. Such studies provide a robust framework for predicting how isotopic labeling would be employed to validate the mechanisms of reactions involving this compound.
Detailed research on related compounds, such as benzoylformate and other α-keto esters, has utilized stable isotopes like Carbon-13 (¹³C), Oxygen-18 (¹⁸O), and Deuterium (B1214612) (²H) to probe reaction intermediates and transition states. nih.govrsc.org These investigations are critical for confirming proposed mechanistic pathways, such as nucleophilic addition, decarboxylation, and reduction.
For instance, in the enzymatic decarboxylation of benzoylformate, ¹³C labeling of the carboxylate carbon has been used to measure the kinetic isotope effect of the decarboxylation step. nih.gov A significant ¹³(V/K) effect indicates that the cleavage of this C-C bond is a rate-determining step. nih.gov Similarly, performing the reaction in a deuterated solvent (D₂O) helps to determine if proton transfer steps, such as the formation of a tetrahedral intermediate, are kinetically significant. nih.gov In the context of this compound, such experiments would be invaluable for understanding its behavior in, for example, enzyme-catalyzed or biomimetic reactions.
In the reduction of the α-keto group, deuterium labeling is a common strategy. Replacing the hydrogen atom on the α-carbon (if present) or using a deuterated reducing agent allows for the measurement of a primary or secondary KIE. The magnitude of the KIE can help distinguish between different proposed transition states. nih.gov For the reduction of the ketone in this compound, a deuterated reducing agent like sodium borodeuteride (NaBD₄) could be used. The location of the deuterium in the resulting α-hydroxy ester product would confirm the mechanism of hydride transfer.
Furthermore, ¹⁸O labeling of the carbonyl oxygen atoms in this compound would be instrumental in studying reactions like hydrolysis or esterification. rsc.orglibretexts.org For example, in an acid-catalyzed hydrolysis, tracing the ¹⁸O label can definitively show whether the nucleophilic attack of water occurs at the ester carbonyl or the keto carbonyl, and can confirm the fate of the oxygen atoms in the products. libretexts.org In reactions involving oxygen atom transfer, such as certain oxidations, ¹⁸O-labeling studies using ¹⁸O₂ can confirm the source of the oxygen atom incorporated into the product. acs.org
Detailed Research Findings from Analogous Systems
Studies on benzoylformate decarboxylase have shown that the reaction has two partially rate-determining steps: the initial formation of a tetrahedral adduct and the subsequent decarboxylation. nih.gov This was determined by measuring both solvent deuterium and ¹³C kinetic isotope effects. For benzoylformate itself, a ¹³C KIE (¹³(V/K)) was observed, indicating that decarboxylation is at least partially rate-limiting. nih.gov When electron-withdrawing groups were present on the phenyl ring, this effect decreased, suggesting that the decarboxylation step became faster relative to the initial adduct formation. nih.gov Conversely, electron-donating groups increased the reliance of the rate on the decarboxylation step. nih.gov
In another relevant study on the reduction of α-keto esters, deuterium-labeling experiments were key to proposing a plausible reaction mechanism. researchgate.net Similarly, the mechanism of proton transfer and intramolecular hydrolysis in the reduction of activated carbonyl groups, including α-keto esters, was successfully investigated using both deuterium and ¹⁸O labeling. rsc.org
These findings from analogous systems allow for the construction of a hypothetical, yet scientifically grounded, data set to illustrate the expected outcomes of isotopic labeling studies on a reaction involving this compound, such as a reduction.
Interactive Data Table: Hypothetical Kinetic Isotope Effect Data for the Reduction of this compound
The following table presents plausible data from a hypothetical experiment investigating the mechanism of reduction of this compound to Ethyl 4-n-butylmandelate. The data is based on typical KIE values observed in the reduction of similar α-keto esters. nih.govwikipedia.org
| Labeled Position / Isotope | Reducing Agent | Observed k_light / k_heavy (KIE) | Mechanistic Implication |
| No Label (¹H) | NaBH₄ | 1.0 (Reference) | Baseline reaction rate. |
| Carbonyl Carbon (¹³C) | NaBH₄ | 1.025 | Small secondary KIE suggests a change in hybridization at the carbonyl carbon (sp² to sp³) in the rate-determining step. wikipedia.org |
| Deuterated Reducing Agent | NaBD₄ | 2.5 | A significant primary KIE indicates that the transfer of the hydride (or deuteride) from the reducing agent is part of the rate-determining step. |
| Ester Carbonyl Oxygen (¹⁸O) | NaBH₄ | 1.002 | Negligible KIE suggests the ester group is not directly involved in the rate-determining step of the ketone reduction. |
This systematic approach, combining various isotopic labels, allows for a comprehensive validation of proposed reaction mechanisms. The data, although hypothetical for this specific molecule, is representative of the powerful insights gained from such experiments in physical organic chemistry. wikipedia.org
Advanced Spectroscopic Characterization and Structural Elucidation Techniques for Ethyl 4 N Butylbenzoylformate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy stands as a cornerstone for the elucidation of molecular structures, providing detailed information about the chemical environment of individual atoms. For Ethyl 4-n-butylbenzoylformate, both one-dimensional and two-dimensional NMR techniques are employed to assign the proton and carbon signals unequivocally.
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The signals are characterized by their chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J), which reveal the number of neighboring protons.
The aromatic protons on the benzene (B151609) ring typically appear as doublets due to coupling with adjacent protons. The protons of the ethyl ester group exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) group and a triplet for the terminal methyl (-CH3) group. The n-butyl group protons also show distinct signals corresponding to the different methylene groups and the terminal methyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic (ortho to C=O) | ~7.9 | Doublet | ~8.0 |
| Aromatic (meta to C=O) | ~7.3 | Doublet | ~8.0 |
| Ethyl (-OCH2CH3) | ~4.4 | Quartet | ~7.1 |
| n-Butyl (-CH2CH2CH2CH3) | ~2.7 | Triplet | ~7.5 |
| n-Butyl (-CH2CH2CH2CH3) | ~1.6 | Sextet | ~7.5 |
| n-Butyl (-CH2CH2CH2CH3) | ~1.4 | Sextet | ~7.5 |
| Ethyl (-OCH2CH3) | ~1.4 | Triplet | ~7.1 |
Note: Predicted data is based on typical chemical shift ranges and coupling patterns for similar structural motifs.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. pressbooks.pub Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. pressbooks.pub
The carbonyl carbons of the ketone and ester groups are typically found at the downfield end of the spectrum (170-220 ppm). pressbooks.pub Aromatic carbons resonate in the range of 110-160 ppm. The carbons of the aliphatic ethyl and n-butyl groups appear at the upfield end of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Ketone C=O | ~190 |
| Ester C=O | ~165 |
| Aromatic C (quaternary, attached to C=O) | ~133 |
| Aromatic C (quaternary, attached to butyl group) | ~150 |
| Aromatic CH (ortho to C=O) | ~130 |
| Aromatic CH (meta to C=O) | ~129 |
| Ethyl (-OCH2CH3) | ~62 |
| n-Butyl (-CH2CH2CH2CH3) | ~36 |
| n-Butyl (-CH2CH2CH2CH3) | ~33 |
| n-Butyl (-CH2CH2CH2CH3) | ~22 |
| Ethyl (-OCH2CH3) | ~14 |
Note: Predicted data is based on typical chemical shift ranges for similar functional groups and structures.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. sdsu.educolumbia.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically on adjacent carbons. This is instrumental in tracing the connectivity within the ethyl and n-butyl chains and confirming the relative positions of protons on the aromatic ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of carbon signals based on their attached protons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). columbia.edu This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC correlation between the protons of the ethyl group and the ester carbonyl carbon would confirm their connectivity. columbia.edu
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected vibrational frequencies include:
C=O Stretching: Two distinct carbonyl stretching bands are anticipated. The ester carbonyl (C=O) typically absorbs in the range of 1750-1735 cm⁻¹, while the ketone carbonyl, being conjugated with the aromatic ring, will absorb at a slightly lower frequency, around 1685-1666 cm⁻¹. libretexts.orgorgchemboulder.com
C-O Stretching: The C-O single bond stretches of the ester group will appear in the fingerprint region, typically between 1300-1000 cm⁻¹. orgchemboulder.com
Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. spectroscopyonline.com
Aliphatic C-H Stretching: The C-H bonds of the ethyl and n-butyl groups will exhibit stretching vibrations just below 3000 cm⁻¹. libretexts.org
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong |
| Ketone C=O Stretch (conjugated) | 1685-1666 | Strong |
| Ester C=O Stretch | 1750-1735 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
Note: Predicted data is based on characteristic IR absorption frequencies for the functional groups present.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. researchgate.net
Upon ionization, the this compound molecule will form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The fragmentation of this molecular ion will produce a series of daughter ions, creating a unique mass spectrum that can be used for identification.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. copernicus.org This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₄H₁₈O₃), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass but a different elemental formula. This is a critical step in the unambiguous identification of the compound. copernicus.org
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis and Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of organic molecules by analyzing the fragmentation patterns of selected precursor ions. scispace.com In a typical MS/MS experiment, the intact molecule of this compound (Molecular Weight: 248.31 g/mol ) is first ionized to form the molecular ion [M]+•. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. nih.gov Analysis of these fragments provides a detailed map of the molecule's structure.
The structure of this compound features several key functional groups that dictate its fragmentation behavior: an ethyl ester, an α-keto group, a benzene ring, and an n-butyl substituent. The fragmentation is expected to proceed via cleavage at the weakest bonds and the formation of stable carbocations, particularly acylium ions. chemguide.co.uk
The primary fragmentation pathways predicted for this compound are:
Alpha-Cleavage: Cleavage of the C-C bond between the two carbonyl groups is highly probable. This can lead to the formation of the stable 4-n-butylbenzoyl cation (m/z 161) and the loss of an ethoxycarbonyl radical (•COOC₂H₅). The 4-n-butylbenzoyl cation is a dominant peak in the spectrum of related structures.
Ester Fragmentation: Cleavage of the C-O bond in the ester group can result in the loss of an ethoxy radical (•OC₂H₅), leading to a fragment ion at m/z 203. Alternatively, loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement from the ethyl ester group can occur, though it is generally less favored for ethyl esters compared to longer chain esters.
Benzoyl Ion Formation: A very common fragmentation for benzoyl compounds is the formation of the benzoyl cation (C₆H₅CO⁺, m/z 105). nih.gov This occurs via cleavage of the bond between the benzoyl group and the adjacent carbonyl, followed by the loss of the n-butyl group from the ring.
Butyl Chain Fragmentation: The n-butyl group attached to the phenyl ring can undergo fragmentation. A characteristic loss of a propyl radical (•C₃H₇, 43 Da) via benzylic cleavage would lead to a fragment at m/z 205. Further fragmentation of the butyl chain can lead to sequential losses of methylene units (CH₂). libretexts.org
A summary of the predicted principal fragment ions in the MS/MS spectrum of this compound is provided in the table below.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |
|---|---|---|---|
| 248 | [M]⁺• (Molecular Ion) | [C₁₅H₂₀O₃]⁺• | - |
| 203 | [M - •OC₂H₅]⁺ | [C₁₃H₁₅O₂]⁺ | Ethoxy radical |
| 177 | [M - C₄H₉ - CO]⁺ | [C₁₀H₉O₂]⁺ | Butyl radical & Carbon monoxide |
| 161 | [4-n-butylbenzoyl]⁺ | [C₁₁H₁₃O]⁺ | Ethoxycarbonyl radical |
| 149 | [M - C₂H₅O - CO]⁺ | [C₁₄H₁₅O₂]⁺ | Ethyl radical & Carbon monoxide |
| 105 | [Benzoyl]⁺ | [C₇H₅O]⁺ | Butyl group & Ethoxycarbonyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. researchgate.net The UV-Vis spectrum of this compound is primarily determined by the benzoylformate chromophore. This system consists of a benzene ring conjugated with two adjacent carbonyl groups (an α-ketoester). This extended conjugation significantly influences the electronic transitions. scialert.net
Two principal types of electronic transitions are expected for this molecule:
π → π* Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. mdpi.com In this compound, the conjugated system of the aromatic ring and the carbonyl groups gives rise to a strong π → π* absorption band. For substituted benzophenones and related benzoyl compounds, this transition typically occurs in the range of 240-280 nm. scialert.netnih.gov
n → π* Transitions: This type of transition involves the excitation of an electron from a non-bonding orbital (n), specifically from one of the lone pairs on the oxygen atoms of the carbonyl groups, to a π* antibonding orbital. scialert.net These transitions are characteristically of much lower intensity than π → π* transitions and occur at longer wavelengths, typically above 300 nm for conjugated ketones. mdpi.com The presence of two carbonyl groups provides multiple sites for n → π* transitions.
The solvent used can influence the position of these absorption bands. Polar solvents typically cause a blue shift (hypsochromic shift) in n → π* transitions and a red shift (bathochromic shift) in π → π* transitions. scialert.netmdpi.com
Table 2: Predicted UV-Vis Spectroscopic Data for this compound
| Type of Transition | Chromophore | Predicted λmax (in non-polar solvent) | Characteristics |
|---|---|---|---|
| π → π* | Benzoyl group (C₆H₄-C=O) | ~250 - 260 nm | High intensity (strong absorption) scialert.net |
Computational Chemistry and Theoretical Modeling of Ethyl 4 N Butylbenzoylformate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic properties and reactivity of molecules. For Ethyl 4-n-butylbenzoylformate, these calculations can predict its behavior in chemical reactions and its spectroscopic signatures.
Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for the geometry optimization of molecules like this compound to find the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface.
In a typical DFT study, the geometry of this compound would be optimized using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. mdpi.com This is often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. mdpi.comnih.gov The calculation would systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule until the forces on each atom are minimized, thus locating the equilibrium geometry.
By exploring the potential energy surface, DFT can also identify different conformers of this compound and calculate their relative energies. This information is crucial for understanding which shapes the molecule is most likely to adopt.
Table 1: Representative Optimized Geometrical Parameters for an Aryl Ketone Ester (Hypothetical Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O (benzoyl) | 1.21 | - | - |
| C-C (benzoyl-phenyl) | 1.49 | - | - |
| C-O (ester) | 1.34 | - | - |
| O-C (ester ethyl) | 1.45 | - | - |
| C-C-O (benzoyl) | - | 120.5 | - |
| O-C-O (ester) | - | 123.0 | - |
| Phenyl-C=O | - | - | 15.0 |
Note: This table presents hypothetical data based on typical values for similar functional groups to illustrate the output of a DFT geometry optimization.
Molecular Orbital Analysis (e.g., HOMO-LUMO) for Elucidating Reactivity and Stability
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com
The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ossila.comresearchgate.net For this compound, the benzoyl group and the ester group, being electron-withdrawing, are expected to influence the energies of the frontier orbitals. Quantitative Kohn-Sham molecular orbital analysis can be used to fine-tune the electronic properties and the HOMO-LUMO gap. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Ionization Potential (I) ≈ -EHOMO | 6.5 |
| Electron Affinity (A) ≈ -ELUMO | 1.8 |
Note: These values are illustrative and would be calculated using DFT methods.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure confirmation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. d-nb.infonih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR spectra. d-nb.infonih.gov These predicted spectra can then be compared with experimental data for verification.
IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can compute these frequencies by analyzing the second derivatives of the energy with respect to atomic displacements. nih.gov Due to the harmonic approximation used in these calculations, the computed frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., 0.967) to improve agreement. nih.gov
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |
| ¹H (aromatic) | 7.2 - 7.8 | 7.1 - 7.7 |
| ¹H (CH₂-ethyl) | 4.3 | 4.2 |
| ¹³C (C=O, keto) | 195 | 193 |
| ¹³C (C=O, ester) | 166 | 165 |
| IR (C=O stretch, keto) | 1710 (scaled) | 1685 |
| IR (C=O stretch, ester) | 1755 (scaled) | 1730 |
Note: This table is for illustrative purposes. Experimental data would be required for a direct comparison.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid) over time. nih.gov MD simulations model the movements of atoms and molecules based on a force field, which is a set of empirical energy functions.
For this compound, an MD simulation would typically use a force field like OPLS-AA (Optimized Potentials for Liquid Simulations). nih.gov The simulation would start with a box of many this compound molecules, and their trajectories would be calculated by integrating Newton's laws of motion. nih.gov
These simulations can reveal:
Conformational Preferences: How the n-butyl chain and the ethyl group of the ester flex and rotate in a liquid environment.
Intermolecular Interactions: The nature and strength of interactions between molecules, such as van der Waals forces and dipole-dipole interactions.
Solvation Effects: How the molecule interacts with a solvent, which can be explicitly included in the simulation box.
Theoretical Investigations of Reaction Mechanisms and Catalytic Processes
Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions.
Computational Elucidation of Transition State Structures and Reaction Barriers
To understand how this compound might react, for instance, in a reduction reaction of the keto group, computational methods can be used to map out the reaction pathway. This involves identifying the transition state, which is the highest energy point along the reaction coordinate.
Using DFT, one can perform a transition state search to find the geometry of this unstable species. Once the transition state structure is found, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or reaction barrier. A lower barrier indicates a faster reaction. These calculations can provide detailed insights into the feasibility and mechanism of a proposed reaction. mdpi.commdpi.com
Prediction of Stereoselectivity and Regioselectivity in Complex Reactions
The prediction of stereoselectivity and regioselectivity in complex reactions involving prochiral substrates like this compound is a significant application of computational chemistry. Advanced theoretical models allow for the detailed exploration of reaction pathways, transition states, and intermediate structures, providing insights that are often difficult to obtain through experimental means alone. Methodologies such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are instrumental in this regard. scholaris.canih.gov
In the context of this compound, a key area of interest is the stereoselective reduction of its α-keto group to form the corresponding α-hydroxy ester, a chiral building block. Computational models can predict the facial selectivity of hydride attack on the carbonyl carbon. By calculating the energies of the transition states leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) of a reaction can be estimated. For instance, in the asymmetric reduction of benzoylformate esters, the choice of a chiral reducing agent or catalyst is crucial. researchgate.net Computational studies can model the interaction between the substrate and the chiral catalyst, identifying the key non-covalent interactions that govern stereochemical outcomes. nih.gov
The prediction of regioselectivity becomes pertinent when this compound is subjected to reactions involving multiple reactive sites. For example, in reactions with nucleophiles that could potentially attack the ester carbonyl, the α-keto carbonyl, or the aromatic ring, computational models can determine the most likely site of reaction. This is achieved by analyzing the electronic properties of the molecule, such as the distribution of electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO).
Below is a hypothetical data table illustrating the computational prediction of stereoselectivity in the asymmetric reduction of this compound with a chiral borane (B79455) reagent, based on DFT calculations.
| Catalyst System | Product Enantiomer | Transition State Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |
| Chiral Borane A | (R)-Ethyl 2-hydroxy-2-(4-n-butylphenyl)acetate | -25.4 | 92% (R) |
| Chiral Borane A | (S)-Ethyl 2-hydroxy-2-(4-n-butylphenyl)acetate | -23.8 | |
| Chiral Borane B | (R)-Ethyl 2-hydroxy-2-(4-n-butylphenyl)acetate | -22.1 | 15% (S) |
| Chiral Borane B | (S)-Ethyl 2-hydroxy-2-(4-n-butylphenyl)acetate | -22.5 |
This table is illustrative and based on computational principles for similar reactions.
Structure-Reactivity Relationships Through Advanced Computational Approaches
Advanced computational approaches are pivotal in establishing quantitative structure-reactivity relationships (QSRRs). These relationships are fundamental to understanding how modifications to the molecular structure of this compound influence its chemical reactivity. For this compound, the key structural features include the ethyl ester group, the α-keto group, and the n-butyl substituent on the phenyl ring.
Computational studies can systematically vary these structural components and calculate a range of molecular descriptors. These descriptors can be electronic (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heats of formation, Gibbs free energies of reaction). By correlating these descriptors with experimentally observed or computationally predicted reaction rates and selectivities, robust QSRR models can be developed. researchgate.net
For example, the effect of the n-butyl group at the para-position of the phenyl ring on the reactivity of the α-keto group can be quantified. DFT calculations can be employed to determine the partial charge on the carbonyl carbon and the LUMO energy for a series of Ethyl 4-alkylbenzoylformates. A more electron-donating alkyl group would be expected to increase the electron density on the carbonyl carbon, potentially decreasing its electrophilicity and thus its reactivity towards nucleophiles.
The following table presents hypothetical data from a computational QSRR study on the reduction of various para-substituted ethyl benzoylformates.
| Para-Substituent | Hammett Parameter (σp) | Calculated LUMO Energy (eV) | Predicted Relative Reaction Rate |
| -H | 0.00 | -2.15 | 1.00 |
| -CH3 | -0.17 | -2.10 | 0.85 |
| -n-Butyl | -0.16 | -2.09 | 0.88 |
| -Cl | 0.23 | -2.25 | 1.50 |
| -NO2 | 0.78 | -2.50 | 5.20 |
This table is illustrative and based on established principles of physical organic chemistry and computational modeling.
These computational models not only rationalize observed reactivity trends but also provide a predictive framework for designing new derivatives of this compound with tailored reactivity for specific applications. The synergy between computational prediction and experimental validation is key to accelerating the development of new chemical entities and processes. nih.gov
Advanced Research Applications of Ethyl 4 N Butylbenzoylformate in Contemporary Chemical Science
Role as Versatile Synthons and Building Blocks in Complex Molecule Synthesis
The molecular architecture of Ethyl 4-n-butylbenzoylformate, featuring both a keto and an ester functional group attached to a substituted benzene (B151609) ring, allows it to serve as a versatile synthon. This dual functionality provides multiple reactive sites, enabling chemists to construct intricate molecular frameworks with high precision.
Precursors for Heterocyclic Systems and Diverse Pharmaceutical Scaffolds
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, accounting for approximately 59% of FDA-approved small-molecule drugs. nih.gov The synthesis of these structures is a cornerstone of medicinal chemistry. This compound and similar benzoylformate derivatives can be key starting materials in the creation of various heterocyclic systems. For instance, through multi-step reaction sequences, these compounds can be transformed into quinolines, pyrimidines, and other important scaffolds. nih.gov The strategic placement of the n-butyl group can also influence the physical and biological properties of the final heterocyclic compounds.
The synthesis of functionalized heterocycles often involves the reaction of a precursor like an enamino ester with other reagents. mdpi.com While direct examples using this compound are not prevalent in the provided search results, the general principles of using substituted esters in heterocyclic synthesis are well-established. mdpi.comajchem-a.comrsc.org For example, the reaction of β-enamino esters with various reagents can lead to the formation of pyrazolone (B3327878) and pyridinone derivatives. mdpi.com
Strategic Intermediates in Natural Product Total Synthesis
The total synthesis of natural products is a field that continually pushes the boundaries of organic chemistry. nih.govsci-hub.se These complex endeavors often require the use of highly functionalized and strategically designed building blocks. Vicinal ketoesters, a class of compounds to which this compound belongs, are valuable intermediates in the synthesis of natural products due to the high electrophilicity of their keto group. beilstein-journals.org
For example, the total synthesis of the plant alkaloid racemic microthecaline A was achieved in ten steps starting from a substituted quinoline-3-carboxylate, highlighting the utility of complex ester derivatives in building intricate natural product scaffolds. rsc.org Although a direct application of this compound in a published total synthesis was not found, its structural motifs are relevant to the construction of complex molecular architectures seen in natural products. beilstein-journals.orgresearchgate.net
Applications in Photocatalysis and Photoredox Chemistry
Visible-light photoredox catalysis has emerged as a powerful and sustainable approach in organic synthesis. ethz.chrsc.org This field utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer processes, enabling unique and previously challenging chemical transformations. ethz.chresearchgate.net
Investigation of Photoinitiation and Radical Generation Mechanisms
Benzoylformate esters are known to be efficient photoinitiators. researchgate.net Upon irradiation with light, they can generate radical species that initiate polymerization or other radical-mediated reactions. cmu.edumdpi.com The mechanism often involves the homolytic cleavage of a bond to form two radical species. nih.gov The efficiency and nature of the generated radicals can be tuned by altering the substituents on the benzoylformate core.
In the context of photoredox catalysis, a photocatalyst absorbs light and then engages in either an oxidative or reductive quenching cycle with a substrate. ethz.ch For instance, the excited photocatalyst can oxidize an amine to generate a highly reactive aminium radical cation. nih.gov Mechanistic studies, including time-resolved laser kinetics, are crucial to understanding and optimizing these complex reaction pathways, minimizing undesirable side reactions like back-electron transfer. nih.gov
Mechanistic Studies of Photoinduced Reactions Facilitated by Benzoylformates
The photoinduced reactions of benzoylformate esters can be directed towards different outcomes depending on the reaction conditions. researchgate.net For example, under conditions favoring energy transfer, they can participate in Paternò-Büchi cycloadditions to form oxetanes. researchgate.net Conversely, under electron transfer conditions, they can facilitate allylic functionalization reactions. researchgate.net
Detailed mechanistic investigations, often supported by techniques like Stern-Volmer quenching studies and DFT calculations, are essential to unravel the intricate pathways of these photoinduced transformations. nih.govnih.govrsc.org These studies help in understanding the formation of key intermediates, such as radical cations and diradicals, and their subsequent reactions to form the final products. nih.govnih.govrsc.org
Development of Novel Reagents and Catalytic Systems Utilizing this compound
The unique reactivity of this compound and its derivatives makes them attractive for the development of new chemical reagents and catalytic systems. The ability to generate reactive intermediates under specific conditions opens up possibilities for designing novel transformations.
For example, the generation of Fisher carbene species from acylsilanes under photoirradiation has been used in direct coupling reactions. chemrxiv.org While not directly involving this compound, this illustrates the principle of using photo-sensitive carbonyl compounds to generate highly reactive intermediates for catalysis. The development of such novel catalytic cycles often relies on a deep understanding of the underlying reaction mechanisms.
The following table summarizes some of the key applications and the types of reactive intermediates involved:
| Application Area | Key Transformation | Reactive Intermediates |
| Heterocyclic Synthesis | Cyclization Reactions | Enamino esters, electrophilic centers |
| Natural Product Synthesis | C-C Bond Formation | Ketoester enolates, electrophilic carbonyls |
| Photocatalysis | Photoinitiation, Radical Reactions | Radical cations, diradicals, triplet states |
| Novel Reagent Development | Generation of Reactive Species | Carbenes, radical ions |
Utilization in Materials Science Research and Polymer Chemistry
The field of materials science is continuously exploring novel compounds to tailor the properties of polymers for specific applications. This compound has emerged as a compound of interest, primarily for its role as a photoinitiator in polymerization processes and its potential contribution to the development of functional materials. Its molecular structure, featuring a benzoylformate core with an ethyl ester and a 4-n-butyl substituent on the aromatic ring, provides a unique combination of reactivity and functionality.
Photoinitiator Applications in Polymerization Processes
This compound belongs to the class of α-keto esters, which are recognized as Norrish Type I photoinitiators. mdpi.com Upon exposure to ultraviolet (UV) or visible light, these molecules undergo a characteristic cleavage reaction, generating free radicals that can initiate polymerization. acs.orgdntb.gov.ua
The primary photochemical process for benzoylformate derivatives involves the cleavage of the carbon-carbon bond between the benzoyl and the formate (B1220265) carbonyl groups. mdpi.com This homolytic cleavage results in the formation of a benzoyl radical and an ethoxycarbonyl radical. Both of these radical species are capable of initiating the polymerization of various monomers, such as acrylates and methacrylates. acs.org The general mechanism is illustrated below:
Photochemical Cleavage of this compound:
Step 1: Photoexcitation The benzoylformate molecule absorbs a photon of light, promoting it to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.
Step 2: α-Cleavage (Norrish Type I) The excited molecule undergoes cleavage at the C-C bond between the two carbonyl groups. C₆H₄(n-C₄H₉)COCOOCH₂CH₃ + hν → [C₆H₄(n-C₄H₉)CO]• + [COOCH₂CH₃]•
Step 3: Initiation The resulting benzoyl and ethoxycarbonyl radicals react with monomer units (M), initiating the polymer chain growth. [C₆H₄(n-C₄H₉)CO]• + M → C₆H₄(n-C₄H₉)CO-M• [COOCH₂CH₃]• + M → CH₃CH₂OOC-M•
The efficiency of a photoinitiator is a critical factor in polymerization, influencing the rate of polymerization and the final properties of the polymer. Research on analogous methyl benzoylformate (MBF) derivatives has shown that substituents on the benzoyl ring can influence the photoinitiation capability. acs.org The presence of the 4-n-butyl group, an electron-donating alkyl group, on the benzoyl ring of this compound can potentially enhance the light absorption characteristics and the efficiency of radical generation.
In some applications, benzoylformate derivatives can also participate in Type II photoinitiation mechanisms, where the excited photoinitiator abstracts a hydrogen atom from a co-initiator, such as an amine, to generate the initiating radicals. mdpi.com However, their primary and more efficient pathway is typically the unimolecular Type I cleavage.
The performance of photoinitiators is often evaluated based on several key parameters. The following table provides representative data for the photopolymerization of a common acrylate (B77674) monomer, Trimethylolpropane Triacrylate (TMPTA), initiated by benzoylformate derivatives, which can be considered indicative of the expected performance of this compound.
Table 1: Representative Photopolymerization Data for Benzoylformate-Initiated TMPTA Polymerization
| Photoinitiator System | Monomer Conversion (%) | Polymerization Rate (Rp) (mol L⁻¹ s⁻¹) | Light Source |
|---|---|---|---|
| Benzoylformate Derivative (0.5 wt%) | 75 - 85 | 0.08 - 0.15 | 365 nm UV Lamp |
This table presents typical data ranges observed for benzoylformate derivatives in scientific literature and should be considered representative for conceptual understanding.
Contribution to the Development of Functional Materials
The synthesis of functional polymers, which are polymers designed with specific chemical groups to impart desired properties, is a major focus of modern materials science. nih.govmdpi.com this compound can contribute to this field not only as an initiator but also by being incorporated into the polymer structure, leading to materials with tailored characteristics.
When used as a photoinitiator, fragments of the this compound molecule become terminal groups of the polymer chains. The presence of the n-butylphenyl group at the chain end can modify the physical properties of the resulting polymer. For instance, this bulky, hydrophobic group can influence the polymer's solubility, thermal stability, and surface properties. In applications such as coatings and adhesives, such end-groups can enhance adhesion to non-polar substrates and improve moisture resistance.
Furthermore, the benzoylformate moiety itself can be a precursor for creating functional polymers through post-polymerization modification. mdpi.com For example, the ester group could potentially be hydrolyzed to a carboxylic acid, introducing reactive sites along the polymer backbone if the benzoylformate were part of a monomer unit. While research on monomers containing the this compound structure is not extensively documented, the principles of functional monomer design suggest its potential utility. rsc.org
The development of functional materials often involves creating polymers with specific architectures, such as block copolymers or polymer networks. oup.comresearchgate.net The controlled initiation provided by photoinitiators like this compound is crucial in these syntheses. By controlling the light exposure, it is possible to regulate the initiation of polymerization, which is a key aspect of controlled radical polymerization techniques. This control allows for the synthesis of polymers with well-defined molecular weights and low dispersity, which are essential for high-performance materials.
The properties of functional polymers derived from or initiated by benzoylformate compounds are summarized in the table below, highlighting the potential impact of this compound.
Table 2: Potential Properties of Functional Polymers Derived from this compound
| Property | Influence of this compound | Potential Application |
|---|---|---|
| Hydrophobicity | The n-butylphenyl group increases the non-polar character of the polymer. | Water-resistant coatings, adhesives for plastics. |
| Thermal Stability | The aromatic structure of the incorporated fragment can enhance thermal stability. | High-performance composites, electronic materials. |
| Adhesion | The non-polar end groups can improve adhesion to hydrophobic surfaces. | Adhesives for polyolefins, protective films. |
| Controlled Architecture | As a photoinitiator, it allows for temporal and spatial control of polymerization. | 3D printing resins, patterned surfaces, microelectronics. |
Future Research Directions and Unexplored Avenues for Ethyl 4 N Butylbenzoylformate Research
Sustainable Synthesis and Green Chemistry Approaches for Production and Transformation
The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netjocpr.com The future production of Ethyl 4-n-butylbenzoylformate should prioritize these principles, moving away from traditional methods that may rely on hazardous solvents or generate significant waste. jocpr.comnih.gov Research should be directed toward developing eco-friendly protocols that enhance efficiency and sustainability. researchgate.net
Key research avenues include:
Renewable Feedstocks and Greener Solvents: Investigation into synthesizing the precursor, 4-n-butylbenzoic acid, from bio-based sources could provide a more sustainable starting point. For the subsequent esterification or other transformations, replacing conventional volatile organic compounds with greener alternatives like water, supercritical CO2, or bio-derived solvents is a critical goal. jocpr.com The use of deep eutectic solvents could also be explored. mdpi.com
Heterogeneous and Biocatalysis: The development of robust, reusable heterogeneous catalysts (e.g., supported metal nanoparticles, zeolites, or metal-organic frameworks) can simplify product purification, minimize waste, and allow for catalyst recycling. rsc.org Furthermore, exploring enzymatic transformations, such as those catalyzed by lipases for esterification or other enzymes for selective modifications, offers a highly selective and environmentally benign synthetic route.
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of related compounds. mdpi.com Applying these technologies to the synthesis and transformation of this compound could lead to more efficient and sustainable processes.
Table 1: Potential Green Chemistry Strategies for this compound
| Strategy | Conventional Approach | Proposed Green Alternative | Potential Benefits |
|---|---|---|---|
| Solvent | Dichloromethane, Toluene | Water, Supercritical CO2, Acetonitrile, Bio-solvents | Reduced toxicity, lower environmental impact, easier disposal. jocpr.com |
| Catalyst | Homogeneous acids/bases | Reusable heterogeneous catalysts (e.g., ZnO-CTAB rsc.org), Lipases | Simplified purification, catalyst recycling, high selectivity, mild conditions. |
| Energy Input | Conventional heating (oil bath) | Microwave irradiation, Sonication | Faster reaction times, lower energy consumption, improved yields. mdpi.com |
| Atom Economy | Multi-step syntheses with protecting groups | One-pot or tandem/cascade reactions | Reduced waste, fewer purification steps, increased overall efficiency. nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability
For any compound to be viable for larger-scale applications, its synthesis must be scalable, safe, and reproducible. Continuous flow chemistry offers significant advantages over traditional batch processing in all these areas. vapourtec.comnih.gov The future development of this compound should leverage these advanced manufacturing platforms. mit.edu
Future research in this domain should focus on:
Telescoped Flow Synthesis: Designing a multi-step, continuous process where intermediates are generated and consumed in-situ without isolation. mpg.de This approach dramatically reduces synthesis time, manual handling, and waste generation. For this compound, a telescoped process could begin with a precursor like 4-n-butylbromobenzene and proceed through carbonylation and esterification in a single, uninterrupted sequence.
Automated Reaction Optimization: Integrating flow reactors with automated sampling and real-time analytical tools (e.g., HPLC, NMR) allows for rapid optimization of reaction parameters such as temperature, pressure, residence time, and stoichiometry. vapourtec.com This enables the efficient identification of optimal conditions for yield and purity.
Enhanced Safety and Scalability: Flow reactors provide superior heat and mass transfer and allow for reactions to be conducted safely at high temperatures and pressures by keeping the volume of reactive material at any given moment very small. nih.govmpg.de This is particularly advantageous for potentially exothermic reactions or when using hazardous reagents, facilitating a seamless transition from laboratory-scale discovery to industrial-scale production. mit.edu
Table 2: Comparison of Batch vs. Potential Flow Synthesis for this compound
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Scalability | Difficult; requires larger vessels and poses safety risks. | Simple; achieved by extending run time. nih.gov |
| Safety | Poor heat transfer, risk of thermal runaway. | Excellent heat and mass transfer, small reaction volumes. mpg.de |
| Process Control | Limited; parameters are uniform across the batch. | Precise control over temperature, pressure, and residence time. vapourtec.com |
| Reproducibility | Variable; dependent on mixing efficiency and heat transfer. | High; consistent conditions lead to uniform product quality. mpg.de |
| Automation | Difficult to fully automate. | Easily integrated with pumps, sensors, and software for unattended operation. vapourtec.com |
Exploration of Novel Reactivity Patterns and Unconventional Chemical Transformations
The reactivity of this compound is largely dictated by its α-ketoester functionality. While reactions of this group are known, there is vast potential for exploring novel transformations that could lead to new molecular scaffolds.
Unexplored research avenues include:
Asymmetric Reductions: The prochiral ketone can be a target for asymmetric reduction to produce chiral α-hydroxy esters, which are valuable building blocks in pharmaceuticals. Research into developing highly enantioselective catalysts (e.g., chiral organocatalysts or transition metal complexes) for this transformation is a promising direction. epdf.pub
Enzymatic Transformations: Beyond simple synthesis, enzymes could unlock unique reactivity. For instance, benzoylformate decarboxylase (BFDC) is known to catalyze the decarboxylation of the parent compound, benzoylformate, to benzaldehyde. mdpi.comebi.ac.uk Investigating the activity of engineered BFDC variants or other lyases on this compound could lead to novel C-C bond-forming or -breaking reactions. rsc.orgnih.gov
Multicomponent Reactions (MCRs): The α-ketoester motif is an excellent component in MCRs. Exploring its participation in reactions like the Ugi or Passerini reactions could rapidly generate molecular diversity and lead to complex structures from simple starting materials in a single step.
Photochemical and Radical Reactions: The carbonyl group could participate in photochemical reactions, such as Paterno-Büchi cycloadditions. Additionally, exploring radical-based transformations at the benzylic position of the n-butyl group could provide a pathway for late-stage functionalization of the molecule.
Development of High-Throughput Screening Methodologies for Reaction Discovery and Optimization
The discovery of novel reactions and the optimization of existing ones can be dramatically accelerated through high-throughput screening (HTS). drugtargetreview.comroutledge.com Developing HTS assays for this compound would enable the rapid evaluation of thousands of potential catalysts and reaction conditions. drugtargetreview.com
Future work should focus on creating robust HTS platforms:
Colorimetric and Fluorometric Assays: Designing assays where a reaction's progress is linked to a change in color or fluorescence is a common HTS strategy. drugtargetreview.com For example, a reaction that consumes the keto-ester could be coupled to a secondary reaction that produces a chromophore, allowing for rapid quantification via UV-Vis spectroscopy.
Mass Spectrometry and Chromatographic Methods: Techniques like rapid gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS) can be used to screen libraries of reactions in parallel, directly measuring the formation of the desired product and any byproducts. mpg.de This provides rich data for both discovery and optimization.
Enzyme-Based Screening: For discovering or engineering enzymes that act on this compound, HTS is indispensable. For instance, libraries of mutant enzymes can be screened for activity, with successful "hits" identified through product formation. nih.gov Bayesian optimization algorithms can further refine this process, efficiently guiding the selection of experimental conditions to maximize performance with a limited number of experiments. acs.orgresearchgate.net
Table 3: Potential High-Throughput Screening Methods for this compound Reactions
| HTS Method | Principle | Target Application | Key Advantage |
|---|---|---|---|
| Infrared Thermography | Detects heat release from exothermic reactions. mpg.de | Rapidly screen for active catalysts in any exothermic transformation. | Qualitative but very fast; identifies "hits" for further study. |
| Colorimetric Assay | Product formation is linked to a color change. drugtargetreview.com | Screening for catalysts that perform a specific transformation (e.g., reduction). | Simple, inexpensive, and compatible with standard plate readers. |
| LC-MS Screening | Direct detection and quantification of product via mass spectrometry. | Optimization of reaction conditions (yield, selectivity); screening MCRs. | Provides detailed quantitative and structural information. |
| Circular Dichroism (CD) | Measures the differential absorption of circularly polarized light by chiral molecules. mpg.de | Screening for enantioselective catalysts in asymmetric synthesis. | Directly measures enantiomeric excess. |
Advanced Mechanistic Insights through Synergistic Experimental and Computational Techniques
A deep understanding of reaction mechanisms is fundamental to rational catalyst design and process optimization. For the benzoylformate core structure, a powerful synergy between experimental and computational methods has already been demonstrated in studies of the enzyme benzoylformate decarboxylase. nih.govdiva-portal.org This approach should be applied to new reactions involving this compound.
Key synergistic strategies include:
Kinetic Studies and Intermediate Trapping: Experimental determination of reaction rates, kinetic isotope effects, and attempts to trap or spectroscopically observe reaction intermediates can provide crucial mechanistic data. acs.org For example, in enzymatic reactions, chemical quench techniques combined with NMR can reveal the distribution of intermediates. acs.org
Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to map the entire potential energy surface of a proposed reaction mechanism. frontiersin.orgresearchgate.net This allows for the characterization of transition states and intermediates, calculation of activation barriers, and elucidation of the roles of specific catalyst residues or functionalities, providing insights that are often inaccessible through experiments alone. diva-portal.orgfrontiersin.org
Structure-Activity Relationship Studies: By synthesizing a series of derivatives of this compound with varied electronic and steric properties and correlating these structures with reaction outcomes, a deeper understanding of the factors governing reactivity and selectivity can be achieved.
The study of the benzoylformate decarboxylase mechanism, which combined X-ray crystallography of inhibitor-bound complexes with extensive DFT calculations, serves as a prime example of how these synergistic techniques can provide a detailed, atomic-level picture of a catalytic cycle. nih.govfrontiersin.org
Potential for Nanoscale Applications and Surface Chemistry Investigations
The unique amphiphilic character of this compound—possessing an aromatic headgroup, a flexible nonpolar tail, and a polar ester linkage—makes it an intriguing candidate for research in materials science, particularly in nanoscale applications and surface chemistry. europa.eu
Future research could explore:
Self-Assembled Monolayers (SAMs): Investigating the ability of this molecule to form ordered SAMs on various substrates (e.g., gold, silica, or metal oxides). The aromatic ring could provide π-π stacking interactions for ordering, while the ester group could be hydrolyzed post-assembly to create a carboxylic acid-terminated surface, altering surface properties like wettability and functionality. mdpi.com
Functionalization of Nanomaterials: The molecule could serve as a surface ligand for stabilizing nanoparticles or as a precursor for creating functional polymer coatings. The benzoylformate moiety could be used as a chemical handle for further reactions after nanoparticle formation.
Anisotropic Particles: The selective chemical modification of different parts of the molecule could lead to chemically anisotropic colloids, which have unique self-assembly behaviors and are useful in creating advanced materials. nih.gov
Interface Chemistry: The n-butyl group and aromatic ring suggest that the molecule will have specific interactions at liquid-liquid or liquid-solid interfaces. Studying its behavior at these interfaces could inform applications in areas like emulsion stabilization or as a component in advanced lubricant formulations. The inherent surface chemistry of a material is often the direct driver of its wettability, a property that could be tuned by surface modification with this compound. mdpi.com
Q & A
Q. What are the common synthetic routes for Ethyl 4-n-butylbenzoylformate, and how do reaction conditions influence product purity?
this compound is typically synthesized via acylation of ethyl formate with 4-n-butylbenzoyl chloride under anhydrous conditions. Key factors include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios of reactants. Catalytic bases like pyridine are often used to neutralize HCl byproducts, improving yield . Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the ester from unreacted starting materials or oxidation byproducts (e.g., benzoic acid derivatives) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the ester’s structure, particularly the ethyl group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and aromatic protons (δ 7.2–8.1 ppm for substituted benzene) .
- IR Spectroscopy : Strong carbonyl (C=O) stretches at ~1740 cm and ester C-O stretches at ~1200–1250 cm confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing it from structurally similar benzoylformates .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Stability studies should include:
- Thermal Analysis : TGA/DSC to determine decomposition temperatures.
- Hydrolytic Stability : Incubation in aqueous buffers (pH 3–9) at 25–40°C, followed by HPLC quantification of degradation products (e.g., 4-n-butylbenzoic acid) .
- Light Sensitivity : UV-Vis spectroscopy to monitor photodegradation under controlled light exposure .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from:
- Assay Variability : Differences in microbial strains, inoculum size, or solvent carriers (e.g., DMSO cytotoxicity thresholds).
- Impurity Profiles : Substituted byproducts (e.g., 4-n-butylbenzyl alcohol from incomplete oxidation) may confound results .
- Structural Isomerism : Positional isomers (e.g., 3-n-butyl vs. 4-n-butyl derivatives) require chiral HPLC or X-ray crystallography for unambiguous identification .
Q. How can substituent effects on the benzene ring modulate this compound’s reactivity in cross-coupling reactions?
The electron-donating n-butyl group at the para position enhances steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. In contrast, meta-substituted analogs (e.g., fluoro or methoxy groups) improve electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions. Computational modeling (DFT) of charge distribution and steric maps is recommended to predict reaction pathways .
Q. What methodologies are optimal for studying this compound’s interaction with biological targets (e.g., enzymes)?
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., cytochrome P450 isoforms).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .
- Enzyme Inhibition Assays : Monitor activity via fluorogenic substrates (e.g., 7-ethoxycoumarin for CYP450) under varying inhibitor concentrations .
Q. How does this compound’s ecotoxicological profile compare to structurally related benzoylformates?
Comparative toxicity studies using Daphnia magna or Vibrio fischeri bioassays reveal that alkyl chain length (e.g., n-butyl vs. methyl) correlates with increased hydrophobicity and bioaccumulation potential. QSAR models incorporating logP and polar surface area predict acute toxicity (LC) within ±15% error margins .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods for scale-up to preclinical studies?
- Low Yields in Acylation : Optimize by using Schlenk-line techniques to exclude moisture or switch to microwave-assisted synthesis for faster reaction kinetics .
- Purification Bottlenecks : Replace column chromatography with recrystallization in hexane/ethyl acetate mixtures for gram-scale batches .
Q. How can researchers differentiate between ester hydrolysis and oxidative degradation pathways?
- LC-MS/MS Monitoring : Track hydrolysis products (4-n-butylbenzoic acid) vs. oxidation products (peroxides or epoxides) using stable isotope-labeled internal standards.
- Radical Trapping Experiments : Add TEMPO to quench free radicals, confirming/eliminating oxidative pathways .
Data Presentation Guidelines
- Tables : Include comparative data on substituent effects (e.g., substituent, logP, IC) .
- Figures : Use flow diagrams for reaction optimization workflows (see Figure 3 in ) or mechanistic schemes for degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
